molecular formula C10H10N2 B3354890 4,8-Dimethyl-1,7-naphthyridine CAS No. 61327-61-5

4,8-Dimethyl-1,7-naphthyridine

Cat. No.: B3354890
CAS No.: 61327-61-5
M. Wt: 158.2 g/mol
InChI Key: GOGCCGZWMJDIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which impart unique chemical properties and biological activities

Scientific Research Applications

4,8-Dimethyl-1,7-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as a ligand in drug design.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide to facilitate the formation of the naphthyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerase, which are crucial for DNA replication and repair. These interactions make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Properties

IUPAC Name

4,8-dimethyl-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-3-5-12-10-8(2)11-6-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGCCGZWMJDIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C(C2=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492249
Record name 4,8-Dimethyl-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61327-61-5
Record name 4,8-Dimethyl-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dimethyl-1,7-naphthyridine
Reactant of Route 2
4,8-Dimethyl-1,7-naphthyridine
Reactant of Route 3
4,8-Dimethyl-1,7-naphthyridine
Reactant of Route 4
4,8-Dimethyl-1,7-naphthyridine
Reactant of Route 5
4,8-Dimethyl-1,7-naphthyridine
Reactant of Route 6
4,8-Dimethyl-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.